molecular formula C16H17N3OS B2940258 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 955330-35-5

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2940258
CAS No.: 955330-35-5
M. Wt: 299.39
InChI Key: QLUDJYDHOXTDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a benzodiazole ring substituted with dimethyl groups and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Thiophene Moiety: The thiophene group is attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the benzodiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzodiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-dimethylbenzimidazol-1-yl)acetamide: Similar structure but lacks the thiophene moiety.

    5,6-dimethyl-1,2,3-benzotriazole: Contains a triazole ring instead of a benzodiazole ring.

    5,6-dimethyl-2-phenylbenzimidazole: Features a phenyl group instead of the thiophene moiety.

Uniqueness

The uniqueness of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of a benzodiazole ring with dimethyl groups and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-6-14-15(7-12(11)2)19(10-18-14)9-16(20)17-8-13-4-3-5-21-13/h3-7,10H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDJYDHOXTDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.